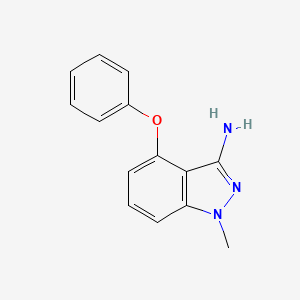

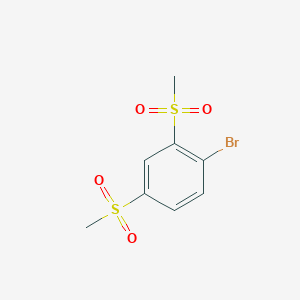

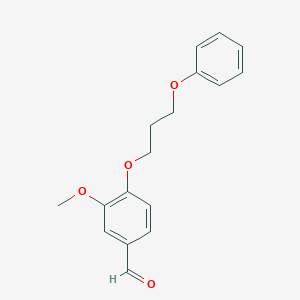

![molecular formula C12H16N2O5S B1328611 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine CAS No. 942474-41-1](/img/structure/B1328611.png)

4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine” is a chemical compound with the molecular formula C12H16N2O5S . Its average mass is 300.331 Da and its monoisotopic mass is 300.078003 Da .

Synthesis Analysis

The synthesis of morpholines, including “4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Wissenschaftliche Forschungsanwendungen

Proteomics Research

“4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine” is utilized in proteomics research, where it serves as a reagent for the study of protein structures and functions. Its molecular formula, C12H16N2O5S, indicates potential reactivity with various protein substrates, which can be pivotal in understanding protein interactions and enzyme kinetics .

Medicinal Chemistry

In medicinal chemistry, morpholine derivatives, including “4-(4-(Ethylsulfonyl)-2-nitrophenyl)morpholine”, are synthesized and assessed for their inhibitory activity against enzymes like human legumain and cholinesterases. These enzymes are involved in diseases such as Alzheimer’s, making these compounds significant in the development of therapeutic agents .

Agriculture

Morpholine compounds are explored for their potential use in agriculture, particularly in the synthesis of agrochemicals. Their reactivity with other organic compounds, such as quinoline N-oxides, could lead to the development of new pesticides or plant growth regulators .

Materials Science

In materials science, “4-(4-(Ethylsulfonyl)-2-nitrophenyl)morpholine” may be used as a precursor or a building block for creating novel materials. Its structural properties could be beneficial in designing polymers or coatings with specific characteristics .

Environmental Science

This compound’s derivatives could play a role in environmental science, particularly in the catalytic degradation of pollutants. For instance, modified nanotubes with morpholine compounds could be used for the degradation of dyes and other organic pollutants in wastewater treatment processes .

Biochemistry

In biochemistry, morpholine-based compounds are used to solubilize membrane proteins, which is crucial for the study of cell membranes and signaling pathways. The surfactant properties of these compounds make them valuable tools for researchers in this field .

Pharmacology

The pharmacological applications of morpholine derivatives are vast. They are studied for their potential as drug candidates due to their diverse biological activities and favorable pharmacokinetic profiles. This includes their use as antidepressants, antipyretics, analgesics, and anti-obesity drugs .

Eigenschaften

IUPAC Name |

4-(4-ethylsulfonyl-2-nitrophenyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5S/c1-2-20(17,18)10-3-4-11(12(9-10)14(15)16)13-5-7-19-8-6-13/h3-4,9H,2,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGALLGZYPTNFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650189 |

Source

|

| Record name | 4-[4-(Ethanesulfonyl)-2-nitrophenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine | |

CAS RN |

942474-41-1 |

Source

|

| Record name | 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942474-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Ethanesulfonyl)-2-nitrophenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1328569.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)